5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran
Description
5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(2)6-14-9-4-3-7(5-8(9)10)15-16(11,12)13/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFDISFTSTMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)OS(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Industrial production methods may involve the use of microwave-assisted synthesis to achieve high yields and fewer side reactions .
Chemical Reactions Analysis
5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For instance, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran can be compared with other benzofuran derivatives, such as:
Benzothiophene: Known for its anticancer properties.
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes. The uniqueness of this compound lies in its specific fluorosulfonyloxy group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
